molecular formula C9H14N2 B13329512 (4-Methyl-1,3-phenylene)dimethanamine

(4-Methyl-1,3-phenylene)dimethanamine

Cat. No.: B13329512
M. Wt: 150.22 g/mol
InChI Key: MMLGBTFNCSYYQT-UHFFFAOYSA-N
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Description

(4-Methyl-1,3-phenylene)dimethanamine, also known as 2,4-diaminotoluene, is an organic compound with the molecular formula C₇H₁₀N₂. It is a derivative of toluene and belongs to the class of aromatic amines. This compound is a colorless solid that is used in various industrial applications, including the production of dyes, polymers, and other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Methyl-1,3-phenylene)dimethanamine can be synthesized through several methods. One common method involves the hydrogenation of 2,4-dinitrotoluene. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the nitration of toluene to produce 2,4-dinitrotoluene, followed by catalytic hydrogenation. This process is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-1,3-phenylene)dimethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (4-Methyl-1,3-phenylene)dimethanamine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially affecting their function. The compound’s aromatic amine structure allows it to participate in redox reactions, which can influence cellular processes .

Comparison with Similar Compounds

Similar Compounds

    m-Phenylenediamine:

    o-Phenylenediamine:

    p-Phenylenediamine:

Uniqueness

(4-Methyl-1,3-phenylene)dimethanamine is unique due to the presence of a methyl group on the aromatic ring, which influences its reactivity and physical properties. This structural feature makes it particularly useful in the synthesis of specific polymers and dyes .

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

[3-(aminomethyl)-4-methylphenyl]methanamine

InChI

InChI=1S/C9H14N2/c1-7-2-3-8(5-10)4-9(7)6-11/h2-4H,5-6,10-11H2,1H3

InChI Key

MMLGBTFNCSYYQT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CN)CN

Origin of Product

United States

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